3-(4-methoxyphenyl)isoquinolin-1(2H)-one
Overview
Description
3-(4-methoxyphenyl)isoquinolin-1(2H)-one is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline The presence of a methoxy group at the 4-position of the phenyl ring and a hydroxyl group at the 1-position of the isoquinoline ring makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methoxyphenyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 4-methoxybenzaldehyde.
Formation of Isoquinoline Core: The isoquinoline core is formed through a Pomeranz-Fritsch reaction, where 4-methoxybenzaldehyde reacts with an amine to form an imine intermediate, which then cyclizes to form the isoquinoline ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the isoquinoline ring or the methoxy group, leading to various reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation Products: Quinones or hydroxylated derivatives.
Reduction Products: Reduced isoquinoline or demethylated derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry: Utilized in the development of new materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)isoquinolin-1(2H)-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and ion channels.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
4-Methoxyphenyl Derivatives: Compounds like 4-methoxyphenylacetic acid or 4-methoxyphenylamine share the methoxyphenyl group but differ in their core structures.
Isoquinoline Derivatives: Compounds like 1-hydroxyisoquinoline or 3-phenylisoquinoline share the isoquinoline core but differ in their substituents.
Uniqueness: 3-(4-methoxyphenyl)isoquinolin-1(2H)-one is unique due to the specific combination of the methoxyphenyl group and the hydroxylated isoquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H13NO2 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H13NO2/c1-19-13-8-6-11(7-9-13)15-10-12-4-2-3-5-14(12)16(18)17-15/h2-10H,1H3,(H,17,18) |
InChI Key |
CYSDCFCHWSBJFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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